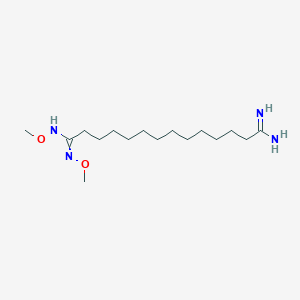![molecular formula C11H26ClNO2 B15167812 Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride CAS No. 646069-01-4](/img/structure/B15167812.png)
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophobic and hydrophilic substances, making it useful in a wide range of chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., hexyl chloride).
Reaction Conditions: Reflux in ethanol or methanol.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield the corresponding hydroxide salt.
科学的研究の応用
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and surfactants.
作用機序
The mechanism of action of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Uniqueness
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and functional groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
646069-01-4 |
|---|---|
分子式 |
C11H26ClNO2 |
分子量 |
239.78 g/mol |
IUPAC名 |
hexoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C11H26NO2.ClH/c1-4-5-6-7-10-14-11-12(2,3)8-9-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SYLKWDKTRPKWFE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC[N+](C)(C)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
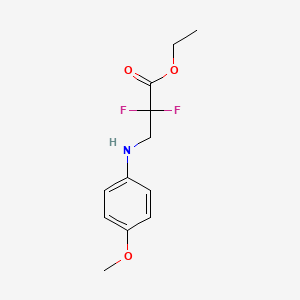
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
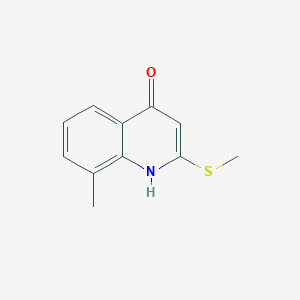
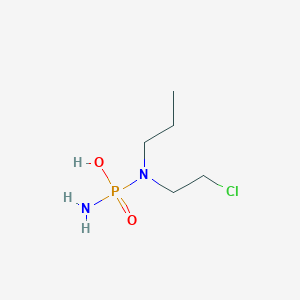
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
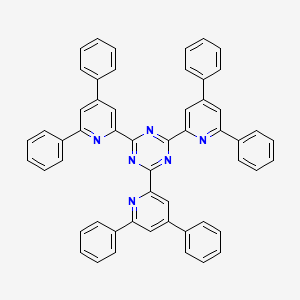

![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
